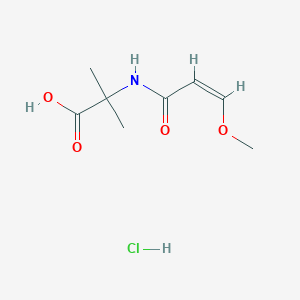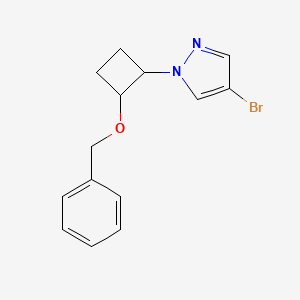
1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole is a synthetic organic compound characterized by a cyclobutyl ring substituted with a benzyloxy group and a pyrazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common method involves the reaction of 3-(benzyloxy)-1-cyclobutanone with appropriate reagents to introduce the pyrazole ring and bromine atom . The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can produce various substituted pyrazoles.
科学研究应用
1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and bromine substituents can enhance binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways and molecular interactions depend on the specific application and target molecule .
相似化合物的比较
1-(2-(Benzyloxy)cyclobutyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Benzyloxy)cyclobutyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.
1-(2-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(2-(Benzyloxy)cyclobutyl)-4-bromo-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall chemical behavior .
属性
分子式 |
C14H15BrN2O |
|---|---|
分子量 |
307.19 g/mol |
IUPAC 名称 |
4-bromo-1-(2-phenylmethoxycyclobutyl)pyrazole |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-16-17(9-12)13-6-7-14(13)18-10-11-4-2-1-3-5-11/h1-5,8-9,13-14H,6-7,10H2 |
InChI 键 |
WJOBJWXISNIROU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1N2C=C(C=N2)Br)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


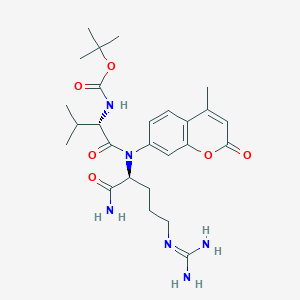
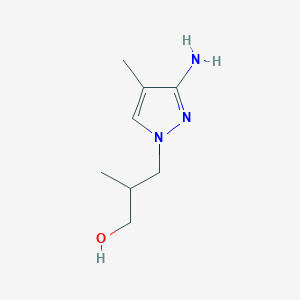
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334528.png)
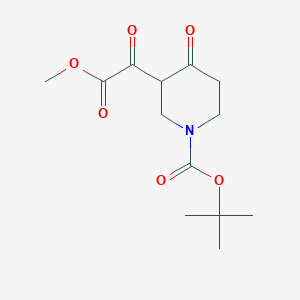
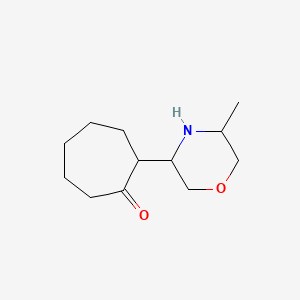
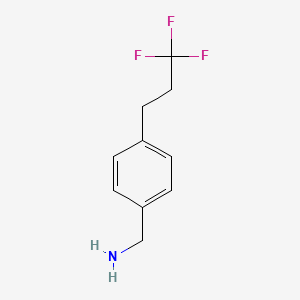
![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13334545.png)
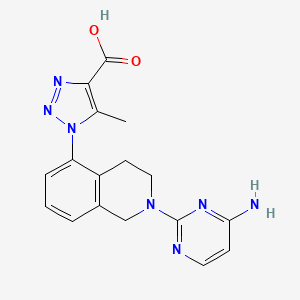
![5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-7-amine](/img/structure/B13334562.png)
![1,3-Dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B13334580.png)
![2-Bromo-7-(3-chloro-5-fluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13334587.png)
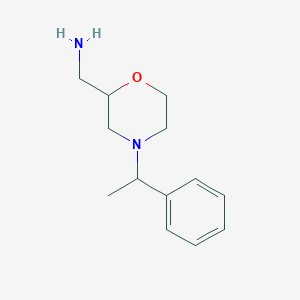
![(2-Ethylbutyl)[(3-methylphenyl)methyl]amine](/img/structure/B13334605.png)
